6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline
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Overview
Description
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline is a complex organic compound with the molecular formula C17H20N2O This compound is notable for its unique structure, which includes an aziridine ring, a cyclopropylmethyl group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride.
Construction of the Isoquinoline Core: The isoquinoline core can be constructed via a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated aziridine derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aziridine and isoquinoline moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one
- 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylquinoline
Uniqueness
Compared to similar compounds, 6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline stands out due to its unique combination of an aziridine ring and an isoquinoline core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-6-15-8-18-5-4-14(15)7-17(12)20-11-16-10-19(16)9-13-2-3-13/h4-8,13,16H,2-3,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVNUCNBQLKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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